Cas no 853886-95-0 (4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol)

4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol is a chiral heterocyclic compound featuring a tetrahydro-2H-pyran scaffold substituted with a 4-chlorophenyl group and a hydroxyl moiety at the 4-position. This structure imparts versatility as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both hydroxyl and aromatic chlorophenyl groups enhances its reactivity, enabling functionalization for complex molecule synthesis. Its rigid pyran ring system contributes to stereochemical control in asymmetric synthesis. The compound’s well-defined purity and stability under standard conditions make it suitable for research applications requiring precise molecular frameworks.
4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol structure
853886-95-0 structure
Product name:4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol
CAS No:853886-95-0
MF:C11H13ClO2
MW:212.672722578049
CID:2951512

4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-氯苯基)-四-2H-吡喃-4-酮
    • 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol
    • 4-(4-chlorophenyl)oxan-4-ol
    • 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol
    • 2H-Pyran-4-ol, 4-(4-chlorophenyl)tetrahydro-
    • Inchi: 1S/C11H13ClO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2
    • InChI Key: IIHLHMAEWHNWIL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(CCOCC1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.9

4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529708-25g
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol
853886-95-0 98%
25g
¥14105.00 2024-07-28
abcr
AB612077-25g
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol; .
853886-95-0
25g
€1769.50 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529708-5g
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol
853886-95-0 98%
5g
¥5859.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529708-1g
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol
853886-95-0 98%
1g
¥1953.00 2024-07-28
abcr
AB612077-1g
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol; .
853886-95-0
1g
€196.10 2024-07-19
abcr
AB612077-5g
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol; .
853886-95-0
5g
€567.90 2024-07-19
abcr
AB612077-10g
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol; .
853886-95-0
10g
€927.10 2024-07-19

Additional information on 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol

Comprehensive Overview of 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol (CAS No. 853886-95-0): Properties, Applications, and Industry Insights

4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol (CAS No. 853886-95-0) is a specialized organic compound with a unique molecular structure combining a chlorophenyl group and a tetrahydropyran ring. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex molecules. Its CAS number 853886-95-0 serves as a critical identifier for researchers and regulatory compliance.

The tetrahydro-2H-pyran-4-ol moiety in this compound is particularly noteworthy, as it often enhances solubility and bioavailability in drug discovery. Recent studies highlight its role in developing central nervous system (CNS) therapeutics, aligning with growing interest in neurological disorders treatment. The 4-chlorophenyl substitution further contributes to its molecular diversity, making it valuable for structure-activity relationship (SAR) studies.

From an industrial perspective, 853886-95-0 has become increasingly relevant in green chemistry applications. With sustainability being a major focus in 2024, researchers are exploring its use in catalytic processes that minimize waste. The compound's stability under various conditions makes it suitable for flow chemistry systems, a trending topic in pharmaceutical manufacturing optimization.

Analytical characterization of 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol typically involves advanced techniques like HPLC-MS and NMR spectroscopy. These methods are crucial for quality control, especially when the compound serves as an intermediate in multi-step syntheses. The pharmaceutical industry particularly values its consistent purity profile, which is essential for GMP-compliant production.

Market trends indicate rising demand for CAS 853886-95-0 among contract research organizations (CROs) specializing in fragment-based drug discovery. Its balanced lipophilicity (calculated LogP ≈ 2.1) and moderate molecular weight (MW 212.66 g/mol) make it ideal for hit-to-lead optimization programs. Several patent applications in 2023-2024 have referenced this compound in claims related to kinase inhibitors and GPCR modulators.

Storage and handling of 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol require standard laboratory precautions. While not classified as hazardous under current regulations, proper chemical storage protocols should be followed. The compound typically appears as a white to off-white crystalline powder with good stability at room temperature when protected from moisture.

Future research directions for 853886-95-0 may explore its potential in bioconjugation chemistry, particularly for antibody-drug conjugates (ADCs). The hydroxyl group present in its structure offers a convenient handle for linker attachment, addressing a key challenge in targeted cancer therapies. This aligns with the growing precision medicine trend dominating pharmaceutical R&D discussions.

For synthetic chemists, the compound's chiral center at the 4-position presents interesting opportunities for asymmetric synthesis. Recent methodological advances in enantioselective catalysis could leverage this feature to create optically active derivatives. Such developments would support the industry's push toward stereochemically pure pharmaceuticals.

Regulatory aspects of 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-ol remain favorable for research use. It's not currently listed on any restricted substances inventories, though proper documentation of its application is recommended under REACH compliance guidelines. Suppliers typically provide detailed certificates of analysis to support research reproducibility.

In conclusion, CAS 853886-95-0 represents a chemically intriguing and commercially relevant building block with growing importance across multiple research domains. Its combination of structural features and synthetic versatility positions it well to address current challenges in medicinal chemistry and process development, making it a compound worth monitoring in coming years.

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